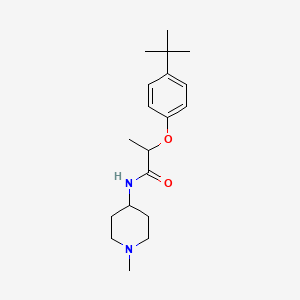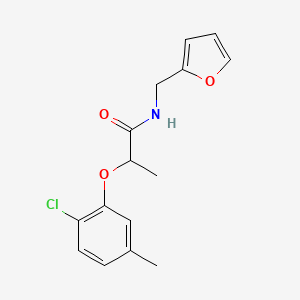
2-(2-chloro-5-methylphenoxy)-N-(2-furylmethyl)propanamide
Overview
Description
2-(2-chloro-5-methylphenoxy)-N-(2-furylmethyl)propanamide is a chemical compound that belongs to the class of selective herbicides. It is commonly known as fluroxypyr, and it is widely used in agriculture to control broadleaf weeds in crops such as wheat, corn, and soybeans. Fluroxypyr is a potent herbicide that has been extensively studied for its mechanism of action, biochemical and physiological effects, and future directions for research.
Mechanism of Action
Fluroxypyr works by disrupting the growth and development of broadleaf weeds. It acts by mimicking the natural plant hormone auxin, which regulates the growth and development of plants. Fluroxypyr binds to the auxin receptor, causing an overproduction of auxin, which leads to uncontrolled growth and ultimately death of the weed.
Biochemical and Physiological Effects:
Fluroxypyr has been shown to have low toxicity to mammals and birds. It is rapidly metabolized in the body and eliminated through urine and feces. However, it can be toxic to aquatic organisms, and care should be taken to prevent contamination of water sources.
Advantages and Limitations for Lab Experiments
Fluroxypyr has several advantages for use in laboratory experiments. It is readily available and relatively inexpensive. It is also highly selective, meaning it only affects broadleaf weeds, leaving grasses and other crops unharmed. However, its use in laboratory experiments is limited by its potential toxicity to aquatic organisms, and care should be taken to prevent contamination of water sources.
Future Directions
There are several future directions for research on fluroxypyr. One area of interest is the development of new formulations that are more effective against resistant weeds. Another area of research is the investigation of the potential for fluroxypyr to be used in combination with other herbicides to increase its effectiveness. Additionally, there is interest in the use of fluroxypyr in weed management strategies that incorporate integrated pest management practices. Finally, there is a need for further research on the potential environmental impacts of fluroxypyr and its metabolites.
Scientific Research Applications
Fluroxypyr has been extensively studied for its herbicidal activity and its potential use in crop protection. It has been shown to be effective against a wide range of broadleaf weeds, including thistles, dandelions, and clovers. Fluroxypyr is also used in non-crop areas such as golf courses, parks, and roadsides to control weeds.
properties
IUPAC Name |
2-(2-chloro-5-methylphenoxy)-N-(furan-2-ylmethyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO3/c1-10-5-6-13(16)14(8-10)20-11(2)15(18)17-9-12-4-3-7-19-12/h3-8,11H,9H2,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMBLDHBIYZAEFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)OC(C)C(=O)NCC2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl 2-{[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4431713.png)
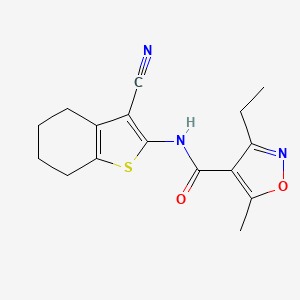


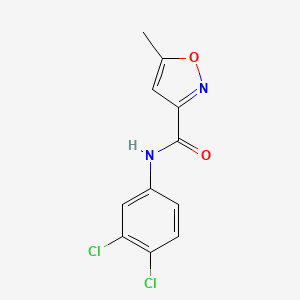
![N-[3-cyano-4-(3,4-dimethylphenyl)-5-methyl-2-thienyl]nicotinamide](/img/structure/B4431748.png)
![N-[4-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]isonicotinamide](/img/structure/B4431761.png)

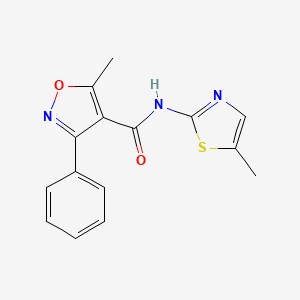
![N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]-2,4-dimethoxybenzamide](/img/structure/B4431774.png)
![1-[(4-methyl-5-phenyl-2-thienyl)carbonyl]-4-phenylpiperazine](/img/structure/B4431778.png)


